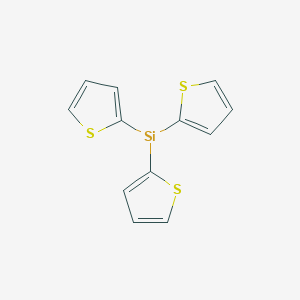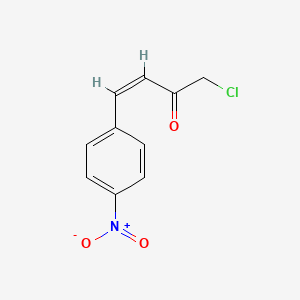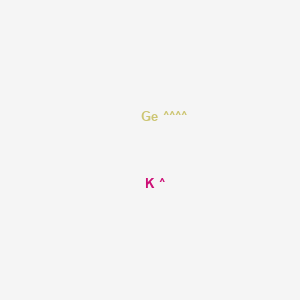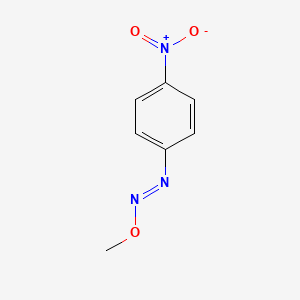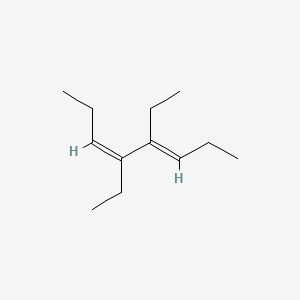
Gadolinium--ruthenium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–ruthenium (1/2) is a compound formed by the combination of gadolinium and ruthenium in a 1:2 ratio. Gadolinium is a rare-earth element known for its magnetic properties, while ruthenium is a transition metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–ruthenium (1/2) can be achieved through various methods. One common approach involves the reaction of gadolinium chloride with ruthenium chloride in an aqueous solution, followed by the reduction of the resulting complex with a reducing agent such as sodium borohydride . Another method involves the thermal decomposition of a gadolinium-ruthenium complex, which can be prepared by mixing gadolinium nitrate and ruthenium nitrate in the presence of a suitable ligand .
Industrial Production Methods: In industrial settings, gadolinium–ruthenium (1/2) can be produced using high-temperature solid-state reactions. This involves heating a mixture of gadolinium oxide and ruthenium oxide at elevated temperatures in a controlled atmosphere. The resulting product is then purified through various techniques such as recrystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium–ruthenium (1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form higher oxidation state complexes. In reduction reactions, it can be reduced to form lower oxidation state complexes. Substitution reactions involve the replacement of one ligand with another in the coordination sphere of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of gadolinium–ruthenium (1/2) include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of gadolinium–ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield higher oxidation state complexes, while reduction reactions can yield lower oxidation state complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Gadolinium–ruthenium (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions . In biology, it is used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties . In medicine, it is being investigated for its potential use in cancer therapy, particularly in the development of new anticancer drugs . In industry, it is used in the production of advanced materials, such as high-performance alloys and magnetic materials .
Wirkmechanismus
The mechanism of action of gadolinium–ruthenium (1/2) varies depending on its application. In catalytic reactions, the compound acts as a catalyst by providing an active site for the reaction to occur, thereby increasing the reaction rate . In MRI, the gadolinium component of the compound shortens the spin-lattice relaxation time (T1) of water protons, enhancing the contrast of the MRI images . In cancer therapy, the ruthenium component of the compound interacts with DNA and other cellular targets, inducing cell death through various pathways, including apoptosis and autophagy .
Vergleich Mit ähnlichen Verbindungen
Gadolinium–ruthenium (1/2) can be compared with other similar compounds, such as gadolinium–platinum (1/2) and gadolinium–palladium (1/2). While all these compounds have unique properties, gadolinium–ruthenium (1/2) stands out due to its combination of magnetic and catalytic properties. This makes it particularly valuable in applications that require both properties, such as MRI contrast agents and catalytic reactions .
List of Similar Compounds:- Gadolinium–platinum (1/2)
- Gadolinium–palladium (1/2)
- Gadolinium–iridium (1/2)
- Gadolinium–osmium (1/2)
Each of these compounds has its own unique set of properties and applications, but gadolinium–ruthenium (1/2) is distinguished by its versatility and wide range of applications .
Eigenschaften
CAS-Nummer |
12064-49-2 |
|---|---|
Molekularformel |
GdRu2 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
gadolinium;ruthenium |
InChI |
InChI=1S/Gd.2Ru |
InChI-Schlüssel |
WIBJUGOCGXALSF-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

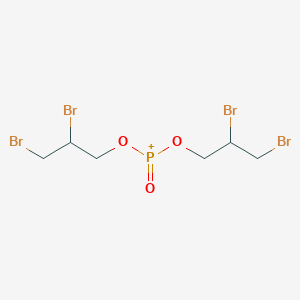
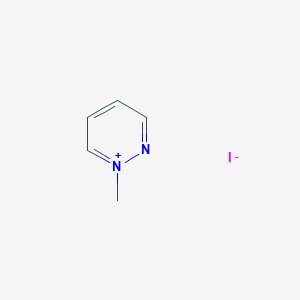
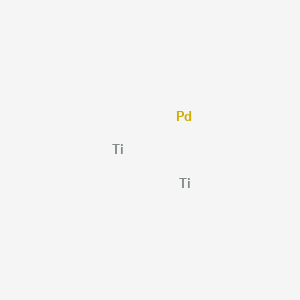
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

